molecular formula C12H17Br2NO B4951930 2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol

2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol

Cat. No.: B4951930
M. Wt: 351.08 g/mol
InChI Key: QWYNTJLPUSFKMB-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol is an organic compound with the molecular formula C₁₂H₁₇Br₂NO It is a brominated phenol derivative, characterized by the presence of two bromine atoms at positions 2 and 4 on the phenol ring, and a butyl(methyl)amino group attached to the 6th position via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the butyl(methyl)amino group. One common method involves the following steps:

    Bromination: The phenol precursor is treated with bromine in the presence of a suitable catalyst to introduce bromine atoms at the 2 and 4 positions.

    Aminomethylation: The brominated phenol is then reacted with formaldehyde and butyl(methyl)amine under acidic conditions to introduce the butyl(methyl)amino group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol involves its interaction with biological molecules, leading to various effects. The bromine atoms and the phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The butyl(methyl)amino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-[[butylamino]methyl]phenol: Similar structure but lacks the methyl group on the amino moiety.

    2,4-Dibromo-6-[[methylamino]methyl]phenol: Similar structure but lacks the butyl group on the amino moiety.

    2,4-Dibromo-6-[[dimethylamino]methyl]phenol: Similar structure but has two methyl groups on the amino moiety instead of one butyl and one methyl group.

Uniqueness

2,4-Dibromo-6-[[butyl(methyl)amino]methyl]phenol is unique due to the specific combination of bromine atoms and the butyl(methyl)amino group, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dibromo-6-[[butyl(methyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br2NO/c1-3-4-5-15(2)8-9-6-10(13)7-11(14)12(9)16/h6-7,16H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYNTJLPUSFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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